molecular formula C21H26O8 B12339931 (2R,4S)-2,4-Bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane

(2R,4S)-2,4-Bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane

Cat. No.: B12339931
M. Wt: 406.4 g/mol
InChI Key: DUAYHYGJMLZLCE-WIYYLYMNSA-N
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Description

1,3-Dioxolane, 2,4-bis(3,4,5-trimethoxyphenyl)-, (2R,4S)-rel- is a complex organic compound with the molecular formula C21H26O8 and a molecular weight of 406.43 g/mol . This compound is characterized by the presence of a 1,3-dioxolane ring substituted with two 3,4,5-trimethoxyphenyl groups. It is used primarily in research settings and has various applications in chemistry and biology.

Mechanism of Action

The mechanism of action of 1,3-Dioxolane, 2,4-bis(3,4,5-trimethoxyphenyl)-, (2R,4S)-rel- involves its interaction with specific molecular targets and pathways. The compound’s trimethoxyphenyl groups are known to interact with enzymes and receptors, potentially inhibiting their activity . This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .

Biological Activity

(2R,4S)-2,4-Bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane is a synthetic compound belonging to the class of 1,3-dioxolanes. This compound has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C21_{21}H26_{26}O8_8
  • Molecular Weight : 406.43 g/mol
  • CAS Number : 73723-67-8

Synthesis

The synthesis of this compound typically involves the reaction of salicylaldehyde with chiral and racemic diols. The process yields enantiomerically pure compounds that are crucial for evaluating biological activity due to the significant influence of stereochemistry on pharmacological properties .

Antibacterial Activity

Studies have shown that this compound exhibits notable antibacterial properties. In vitro tests have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus625 - 1250
Staphylococcus epidermidis625 - 1250
Enterococcus faecalis625
Pseudomonas aeruginosa625
Escherichia coliNo activity
Klebsiella pneumoniaeNo activity
Proteus mirabilisNo activity

These results suggest that while the compound is effective against certain strains like S. aureus and P. aeruginosa, it shows no efficacy against others such as E. coli and K. pneumoniae .

Antifungal Activity

The antifungal properties of this compound have also been evaluated. It has shown significant antifungal activity against Candida albicans, with most derivatives exhibiting effective inhibition:

CompoundAntifungal Activity
This compoundSignificant against C. albicans
Other tested compoundsVaried effectiveness

This highlights the potential of this compound as a therapeutic agent in treating fungal infections .

Case Studies

  • Study on Antibacterial Efficacy : A study conducted on a series of synthesized dioxolane derivatives indicated that those with ether or ester groups at positions 3 and 4 displayed significant antibacterial and fungicidal activities. The study emphasized the importance of structural modifications in enhancing biological efficacy .
  • Comparative Analysis with Commercial Antibiotics : In comparative studies against commercial antibiotics like Imipenem and Nystatin, this compound exhibited superior antibacterial and antifungal activities in certain tests .

Properties

Molecular Formula

C21H26O8

Molecular Weight

406.4 g/mol

IUPAC Name

(2R,4S)-2,4-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane

InChI

InChI=1S/C21H26O8/c1-22-14-7-12(8-15(23-2)19(14)26-5)18-11-28-21(29-18)13-9-16(24-3)20(27-6)17(10-13)25-4/h7-10,18,21H,11H2,1-6H3/t18-,21-/m1/s1

InChI Key

DUAYHYGJMLZLCE-WIYYLYMNSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2CO[C@H](O2)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2COC(O2)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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